An In-Depth Technical Guide to Methyl 3-azocan-1-ylpropanoate
An In-Depth Technical Guide to Methyl 3-azocan-1-ylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Foreword
Welcome to a comprehensive technical guide on Methyl 3-azocan-1-ylpropanoate (CAS Number: 1039847-43-2), a molecule of growing interest within the landscape of medicinal chemistry and drug discovery.[1] This document, designed for the discerning researcher, moves beyond a cursory overview to provide a deep dive into the synthesis, characterization, and potential applications of this intriguing N-substituted azocane derivative. As a Senior Application Scientist, my objective is to furnish you with not just the "what" and "how," but the critical "why" that underpins the scientific exploration of this compound. We will explore the rationale behind synthetic strategies and the interpretation of analytical data, grounding our discussion in the established principles of organic chemistry and medicinal science.
Introduction to Methyl 3-azocan-1-ylpropanoate: A Molecule of Latent Potential
Methyl 3-azocan-1-ylpropanoate is a heterocyclic compound featuring a saturated eight-membered azocane ring N-substituted with a methyl propanoate moiety. The azocane scaffold is a privileged structure in numerous biologically active natural products and synthetic molecules.[2][3] The incorporation of the flexible eight-membered ring can impart unique conformational properties, influencing how the molecule interacts with biological targets. The methyl propanoate side chain introduces a polar ester group that can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound's pharmacokinetic and pharmacodynamic profiles.
While specific biological activities for Methyl 3-azocan-1-ylpropanoate are not yet extensively documented in peer-reviewed literature, the broader class of azocane derivatives has demonstrated a wide array of pharmacological effects, including but not limited to, antimicrobial, anti-inflammatory, and anticancer activities.[2][3] This guide will, therefore, explore the foundational chemistry of this molecule, providing a solid platform from which its therapeutic potential can be further investigated.
Table 1: Physicochemical Properties of Methyl 3-azocan-1-ylpropanoate
| Property | Value | Source |
| CAS Number | 1039847-43-2 | [1] |
| Molecular Formula | C₁₁H₂₁NO₂ | [1] |
| Molecular Weight | 199.29 g/mol | [1] |
| IUPAC Name | methyl 3-(azocan-1-yl)propanoate | [1] |
| SMILES | COC(=O)CCN1CCCCCCC1 | [1] |
| InChIKey | BYHVQYRYZSMEOM-UHFFFAOYSA-N | [1] |
Synthesis and Mechanism: The Aza-Michael Addition
The most logical and efficient synthetic route to Methyl 3-azocan-1-ylpropanoate is the aza-Michael addition, a powerful and widely employed C-N bond-forming reaction.[4] This reaction involves the conjugate addition of a nucleophilic amine (azocane) to an α,β-unsaturated carbonyl compound (methyl acrylate).
The Underlying Chemistry: A Mechanistic Perspective
The aza-Michael addition proceeds via a nucleophilic attack of the secondary amine of the azocane ring on the β-carbon of methyl acrylate. This carbon is rendered electrophilic by the electron-withdrawing effect of the adjacent carbonyl group. The reaction is typically base-catalyzed, which serves to deprotonate the amine, increasing its nucleophilicity. However, in the case of a secondary amine like azocane, the reaction can often proceed without a catalyst, or with mild heating, as the amine itself is sufficiently nucleophilic. The reaction culminates in the formation of a stable β-amino ester.
Caption: Figure 1: Aza-Michael Addition Workflow.
Detailed Experimental Protocol
The following protocol is a robust, self-validating system for the synthesis of Methyl 3-azocan-1-ylpropanoate. The causality behind each step is explained to ensure reproducibility and a thorough understanding of the process.
Materials:
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Azocane
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Methyl acrylate
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Methanol (or other suitable solvent, e.g., ethanol, or solvent-free)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Reflux condenser (if heating is required)
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Rotary evaporator
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Apparatus for vacuum distillation or column chromatography
Step-by-Step Procedure:
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Reaction Setup: In a clean, dry round-bottom flask, dissolve azocane (1.0 equivalent) in a minimal amount of methanol. The choice of a protic solvent like methanol can facilitate the proton transfer steps in the reaction. For a solvent-free approach, the azocane can be gently warmed to a liquid state.
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Addition of Michael Acceptor: While stirring the azocane solution, slowly add methyl acrylate (1.0-1.2 equivalents) dropwise. An excess of methyl acrylate can be used to ensure complete consumption of the azocane, but this may necessitate a more rigorous purification. The addition should be performed at room temperature. An exothermic reaction may be observed; if necessary, the flask can be cooled in an ice bath to maintain a controlled reaction temperature.
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Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A sample of the reaction mixture is spotted on a TLC plate and eluted with an appropriate solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the product indicates the reaction is proceeding.
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Work-up: Once the reaction is complete (typically within a few hours at room temperature, or with gentle heating), the solvent is removed under reduced pressure using a rotary evaporator. This step is crucial to remove the volatile solvent and any unreacted methyl acrylate.
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Purification: The crude product, a viscous oil, is then purified. Given the likely boiling point of the product, vacuum distillation is an effective method for obtaining a high-purity sample. Alternatively, for smaller scales or if distillation is not feasible, column chromatography on silica gel using a gradient of ethyl acetate in hexane can be employed. The rationale for purification is to remove any unreacted starting materials, by-products, and residual solvent, which is essential for accurate characterization and subsequent biological testing.
Characterization and Spectroscopic Analysis
Accurate characterization of the synthesized Methyl 3-azocan-1-ylpropanoate is paramount for confirming its identity and purity. The following sections outline the expected spectroscopic data based on the known chemical shifts and fragmentation patterns of similar N-substituted propanoate esters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different proton environments in the molecule.
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A singlet for the methyl ester protons (-OCH₃) is anticipated around δ 3.6-3.7 ppm.
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Two triplets corresponding to the two methylene groups of the propanoate chain (-CH₂-CH₂-) would appear. The methylene group adjacent to the carbonyl will be downfield (around δ 2.5-2.7 ppm) compared to the methylene group adjacent to the nitrogen (around δ 2.7-2.9 ppm).
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A complex multiplet for the methylene protons of the azocane ring will be observed in the region of δ 1.5-2.8 ppm.
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.
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The carbonyl carbon of the ester will appear as a singlet at a low field, typically around δ 172-174 ppm.
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The methyl carbon of the ester (-OCH₃) will be observed around δ 51-52 ppm.
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The carbons of the propanoate chain and the azocane ring will resonate in the aliphatic region of the spectrum (δ 25-60 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
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A strong absorption band around 1735-1745 cm⁻¹ is indicative of the C=O stretching vibration of the ester group.
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C-H stretching vibrations for the aliphatic methylene and methyl groups will be observed in the region of 2850-2950 cm⁻¹.
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The C-N stretching vibration of the tertiary amine will appear in the fingerprint region, typically around 1100-1200 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak [M]⁺ at m/z = 199. The fragmentation pattern would be expected to involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 168, and cleavage of the propanoate side chain.
Applications in Drug Development: A Forward Look
The azocane moiety is a key structural feature in a number of biologically active compounds, suggesting that Methyl 3-azocan-1-ylpropanoate could serve as a valuable building block or a lead compound in drug discovery programs.
The Azocane Scaffold as a Pharmacophore
The conformational flexibility of the eight-membered azocane ring allows it to adopt various spatial arrangements, potentially enabling it to bind to a diverse range of biological targets. This structural feature can be exploited to develop novel therapeutic agents with improved potency and selectivity.
Potential Therapeutic Areas
Based on the known biological activities of related N-substituted heterocyclic compounds, Methyl 3-azocan-1-ylpropanoate and its derivatives could be investigated for a variety of therapeutic applications:
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Oncology: Many nitrogen-containing heterocycles exhibit anticancer properties.
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Infectious Diseases: The azocane ring is present in some antimicrobial and antiviral agents.[2]
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Central Nervous System (CNS) Disorders: The lipophilic nature of the azocane ring may facilitate penetration of the blood-brain barrier, making it a scaffold of interest for CNS-active drugs.
Caption: Figure 2: Azocane in Drug Discovery.
Conclusion and Future Directions
Methyl 3-azocan-1-ylpropanoate represents a synthetically accessible and structurally intriguing molecule. This guide has provided a detailed protocol for its synthesis via the aza-Michael addition, along with a predictive analysis of its spectroscopic characteristics. The true potential of this compound, however, lies in its future exploration as a scaffold in medicinal chemistry. Further research should focus on the synthesis of a library of derivatives by modifying the ester moiety and substituting the azocane ring. Subsequent biological screening of these compounds will be crucial in elucidating their therapeutic potential and paving the way for the development of novel drug candidates. The journey of Methyl 3-azocan-1-ylpropanoate from a simple organic molecule to a potential therapeutic agent is just beginning, and it is a journey that holds considerable promise for the field of drug discovery.
References
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Sperry, J., & Sharma, A. (2022). Isolation and biological activity of azocine and azocane alkaloids. Bioorganic & Medicinal Chemistry, 54, 116560. [Link]
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Various Authors. (2024). Isolation and Biological Activity of Azocine and Azocane Alkaloids. ResearchGate. [Link]
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Matrix Fine Chemicals. (n.d.). METHYL 3-(AZOCAN-1-YL)PROPANOATE. Retrieved from [Link]
